

An In-depth Technical Guide to 4-Bromo-2,3-dimethylaniline

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Compound of Interest

Compound Name: **4-Bromo-2,3-dimethylaniline**

Cat. No.: **B1292490**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Bromo-2,3-dimethylaniline** (CAS No: 22364-25-6). Due to the nature of this compound primarily as a chemical intermediate, information regarding its biological signaling pathways is not available in the current scientific literature.

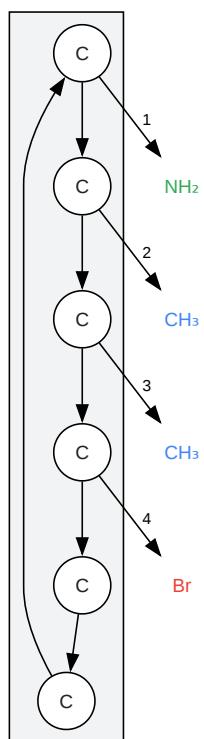
Molecular Structure and Properties

4-Bromo-2,3-dimethylaniline is an aromatic amine with the chemical formula C₈H₁₀BrN.^[1] Its structure consists of an aniline ring substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions.

Table 1: Physicochemical Properties of **4-Bromo-2,3-dimethylaniline**

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrN	[1]
Molecular Weight	200.08 g/mol	[1]
IUPAC Name	4-bromo-2,3-dimethylaniline	[1]
SMILES	CC1=C(C=CC(=C1C)Br)N	[1]
InChI Key	YOBPAGXZBSWOHP- UHFFFAOYSA-N	[1]
CAS Number	22364-25-6	[1]
Physical Form	Solid or liquid	[2]
Purity	≥98%	[2]
Storage Conditions	Keep in a dark place, inert atmosphere, room temperature.	[2]

Note: Detailed crystallographic data, including specific bond lengths and angles for **4-Bromo-2,3-dimethylaniline**, are not readily available in the public domain. A study on the related isomer, 4-Bromo-2,6-dimethylaniline, revealed a crystal structure with two independent molecules per asymmetric unit, stabilized by N–H…N hydrogen bonds.[\[3\]](#)



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Figure 1: Molecular Structure of **4-Bromo-2,3-dimethylaniline**

Synthesis

The primary method for the synthesis of **4-Bromo-2,3-dimethylaniline** involves the bromination of 2,3-dimethylaniline.

Experimental Protocol: Bromination of 2,3-dimethylaniline

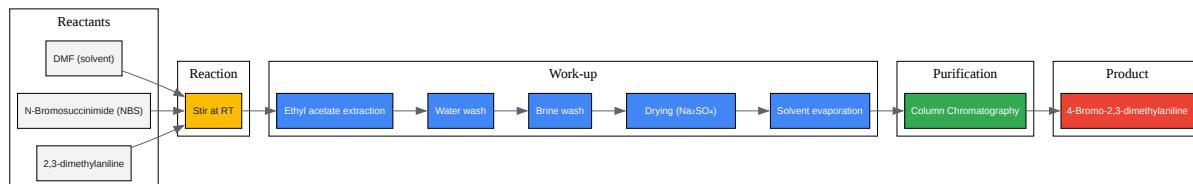
Materials:

- 2,3-dimethylaniline
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Ethyl acetate

- Water
- Saturated brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- Dissolve 2,3-dimethylaniline in DMF.
- Slowly add a solution of N-Bromosuccinimide in DMF to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether.



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Figure 2: Synthesis Workflow for **4-Bromo-2,3-dimethylaniline**

Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic analysis of **4-Bromo-2,3-dimethylaniline** are not extensively reported in publicly accessible literature. The following provides a general overview of the expected spectroscopic data based on its structure and data from related compounds.

Table 2: Summary of Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to aromatic protons, amine protons, and two distinct methyl group protons. The chemical shifts and coupling patterns would be influenced by the positions of the bromo and methyl substituents.
¹³ C NMR	Resonances for the eight carbon atoms in the molecule, including two distinct methyl carbons and six aromatic carbons with varying chemical shifts due to the different electronic environments.
FTIR	Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-N and C-Br stretching.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of 200.08 g/mol, along with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹ Br and ⁸¹ Br).

Note: For definitive structural elucidation, it is imperative to acquire and interpret the actual spectra of a synthesized and purified sample of **4-Bromo-2,3-dimethylaniline**. The information provided here is predictive and for guidance purposes only.

Safety and Handling

4-Bromo-2,3-dimethylaniline should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

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